molecular formula C9H10O3 B1627082 5-Ethyl-2,4-dihydroxybenzaldehyde CAS No. 37470-83-0

5-Ethyl-2,4-dihydroxybenzaldehyde

Cat. No.: B1627082
CAS No.: 37470-83-0
M. Wt: 166.17 g/mol
InChI Key: OMBGAXPPTGSSQZ-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzaldehyde, featuring two hydroxyl groups at the 2 and 4 positions and an ethyl group at the 5 position.

Biochemical Analysis

Biochemical Properties

5-Ethyl-2,4-dihydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in redox processes. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s redox-active nature allows it to participate in electron transfer reactions, thereby influencing the activity of these enzymes. Additionally, this compound can form complexes with proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in various cell types . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with superoxide dismutases and glutathione reductase can lead to an imbalance in reactive oxygen species, triggering oxidative stress responses and altering gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions . The compound’s redox activity allows it to participate in electron transfer reactions, which can modulate enzyme activity and influence metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Over extended periods, this compound may undergo oxidation, leading to the formation of degradation products that can have different biochemical activities. Long-term exposure to the compound has been observed to cause sustained oxidative stress and alterations in cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance cellular antioxidation mechanisms, providing protective effects against oxidative stress . At higher doses, it can induce toxicity, leading to adverse effects such as tissue damage and impaired organ function. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox homeostasis . It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the levels of reactive oxygen species and other metabolites. The compound’s redox activity can affect metabolic flux, altering the balance of metabolites and impacting cellular energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, affecting its distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Localization to these compartments can enhance the compound’s activity and function, allowing it to participate in localized redox reactions and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-2,4-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of appropriate aldehydes with hydrazides. For instance, combining 2,4-dihydroxybenzaldehyde with ethyl iodide under basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize solution-based synthesis, mechanosynthesis, and solid-state melt reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2,4-dihydroxybenzaldehyde is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-ethyl-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-3-7(5-10)9(12)4-8(6)11/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBGAXPPTGSSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582104
Record name 5-Ethyl-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37470-83-0
Record name 5-Ethyl-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 mL dry THF solution of the above prepare 2-cyano-2-methyl-7-hydroxyheptane and 2,3-dihydroxy-4-ethylbenzaldehyde was stirred at room temp. To this solution added triphenylphosphine (17.91 g, 68.3 mmol) and finally diethyl azodicarboxylate (11.89 g, 68.3 mmol). The reaction was stirred at room temp for 2 h 15 min. and then quenched with saturated NH4Cl solution. The THF was removed under vacuum and the resulting residue was dissolved in EtOAc and the EtOAc solution was washed with brine. The organic layer was dried over MgSO4. Filtration and solvent removal gave an orange solid. The product was purified by Waters Prep 500 chromatography using silica gel as a solid support and eluting with a gradient of 10% to 30% EtOAc/Hexane over 50 min. The desired product was obtained as a yellow oil (10.50 g, 51%).
Quantity
17.91 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
11.89 g
Type
reactant
Reaction Step One
Name
2-cyano-2-methyl-7-hydroxyheptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3-dihydroxy-4-ethylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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